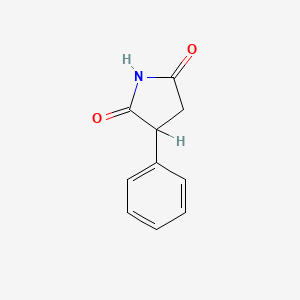

3-Phenylpyrrolidine-2,5-dione

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylpyrrolidine-2,5-dione can be achieved through various methods. One common approach involves the condensation of N-hydroxysuccinimide with phenylacetic acid under acidic conditions . Another method includes the reaction of succinimide with benzaldehyde in the presence of a base . These reactions typically require controlled pH and temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

3-Phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the imide group to an amine.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted phenyl derivatives.

Applications De Recherche Scientifique

3-Phenylpyrrolidine-2,5-dione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mécanisme D'action

The mechanism of action of 3-Phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. As a metabolite of phensuximide, it is believed to exert its effects by modulating ion channels and neurotransmitter systems in the brain, thereby reducing neuronal excitability and preventing seizures . The exact molecular targets and pathways are still under investigation.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethosuximide: 3-Ethyl-3-methylpyrrolidine-2,5-dione.

Methsuximide: 1,3-Methyl-3-phenylpyrrolidine-2,5-dione.

Phensuximide: 1-Methyl-3-phenylpyrrolidine-2,5-dione.

Uniqueness

3-Phenylpyrrolidine-2,5-dione is unique due to its specific structural properties and its role as a metabolite of phensuximide. Its ability to form various polymorphs with different intermolecular interactions adds to its distinctiveness .

Activité Biologique

3-Phenylpyrrolidine-2,5-dione (PPD) is a compound of significant interest in medicinal chemistry, particularly for its anticonvulsant and analgesic properties. This article explores its biological activities, including its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).

Overview of this compound

This compound is a derivative of pyrrolidine that has been studied for its potential therapeutic applications. It is notably a metabolite of the antiepileptic drug phensuximide, which has been used clinically for the treatment of epilepsy. The pharmacological relevance of PPD arises from its ability to influence various neurotransmitter systems and ion channels.

The anticonvulsant activity of PPD and its derivatives has been attributed to their interaction with voltage-gated sodium and calcium channels. In particular, studies have shown that these compounds can modulate neuronal excitability, which is crucial in preventing seizures.

Efficacy in Animal Models

Research indicates that several derivatives of PPD exhibit potent anticonvulsant effects in various seizure models:

- Maximal Electroshock (MES) Test : Compounds derived from PPD demonstrated significant protection against seizures induced by maximal electroshock. For instance, certain derivatives showed ED50 values lower than that of valproic acid, a well-known anticonvulsant.

- Subcutaneous Pentylenetetrazole (scPTZ) Test : In this model, compounds such as 1-{2-[4-(2-methoxyphenyl)-piperazin-1-yl]-2-oxo-ethyl}-3-methyl-3-phenyl-pyrrolidine-2,5-dione exhibited strong protective effects with an ED50 value of 40.87 mg/kg .

Analgesic Properties

In addition to its anticonvulsant effects, PPD has shown promising antinociceptive (pain-relieving) properties:

- Formalin Test : Selected compounds were tested for their ability to alleviate pain in a formalin-induced model. Notably, some derivatives provided significant analgesic effects without impairing motor coordination .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of the pyrrolidine-2,5-dione core is essential for maintaining biological activity. Modifications to the phenyl ring or the introduction of various substituents can enhance or diminish the activity:

| Compound | Structure Modification | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) |

|---|---|---|---|

| 6 | None | < Valproic Acid | 40.87 |

| 17 | Piperazine Substitution | 97.51 | - |

| 22 | Benzyl Group | - | 60.00 |

Case Studies

- Anticonvulsant Evaluation : A study synthesized a series of PPD derivatives and evaluated them in MES and scPTZ models. The findings indicated that most compounds provided protection against seizures, with some outperforming established drugs like valproic acid .

- Neurotoxicity Assessment : In toxicity studies involving mice, certain PPD derivatives showed no significant neurotoxic effects at therapeutic doses, suggesting a favorable safety profile for further development .

Propriétés

IUPAC Name |

3-phenylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-9-6-8(10(13)11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSWNQYFMNGPLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340970 | |

| Record name | 3-phenylpyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3464-18-4 | |

| Record name | 3-phenylpyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylpyrrolidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of 3-phenylpyrrolidine-2,5-dione derivatives in medicinal chemistry?

A1: this compound derivatives, also known as succinimides, have shown potential as anticonvulsant agents. [, , , ] This potential stems from their ability to modulate neuronal excitability, although the precise mechanism of action is still under investigation. Research also explores their potential as aromatase inhibitors for hormone-dependent breast cancer treatment. [, ]

Q2: How does the structure of this compound influence its biological activity, particularly as an anticonvulsant?

A2: Studies have demonstrated that introducing substituents on the nitrogen atom or the phenyl ring of this compound can significantly impact its anticonvulsant activity. For instance, N-Mannich bases derived from this core structure exhibited promising anticonvulsant profiles in animal models. [, ] Similarly, incorporating various electron-donating heteroatoms on the phenyl ring was explored for aromatase inhibition. [] Further research is crucial to understand the precise structure-activity relationships and optimize these compounds for therapeutic applications.

Q3: Have there been any crystallographic studies on this compound and its derivatives? What insights do they provide?

A3: Yes, several studies have explored the crystal structures of this compound and its derivatives. [, , , ] These studies reveal that the five-membered ring typically adopts an envelope conformation, and the phenyl ring substituent's orientation can vary. Crystallographic data helps understand the molecular packing, hydrogen bonding patterns, and conformational preferences, which can influence physicochemical properties and potentially biological activity.

Q4: What spectroscopic techniques are commonly employed to characterize this compound derivatives?

A4: Researchers often employ a combination of spectroscopic techniques, including UV, FT-IR, 1H NMR, and 13C NMR spectroscopy, to characterize this compound derivatives. [, ] These techniques provide valuable information about the compound's structure, functional groups, and electronic properties. For instance, NMR studies, including those utilizing chiral lanthanide shift reagents, can differentiate between enantiomers and provide insights into their three-dimensional structure. []

Q5: Has computational chemistry been used in the study of this compound and its derivatives?

A5: Yes, computational chemistry, particularly Density Functional Theory (DFT) calculations, has been employed to investigate the structural, spectroscopic, and electronic properties of this compound derivatives. [] These calculations can provide insights into molecular orbitals, vibrational frequencies, and electronic transitions, aiding in interpreting experimental data and potentially predicting molecular properties relevant to biological activity.

Q6: Are there known polymorphs of this compound? What are the implications of polymorphism in this context?

A6: Yes, research has identified several polymorphs of racemic this compound, highlighting the phenomenon of variable Z′ polymorphism in this compound. [] Polymorphism, the ability of a compound to exist in different crystal structures, can significantly impact physicochemical properties such as solubility, dissolution rate, and stability, which are crucial for drug development and formulation.

Q7: What synthetic approaches are commonly used to prepare this compound and its derivatives?

A7: Synthesis of this compound derivatives often involves reacting 3-phenylsuccinic acid or its derivatives with amines, under various conditions. [, , ] For instance, microwave irradiation has been employed for efficient synthesis under solvent-free conditions. [] Different synthetic routes and reaction conditions can lead to diverse substitution patterns and potentially influence the final compound's stereochemistry, impacting its biological properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.